

(R)-Ontazolast: A Technical Guide to its Biological Activity Profile

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Compound of Interest

Compound Name: (R)-Ontazolast

Cat. No.: B15569372

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Abstract

(R)-Ontazolast, also known as (R)-BIRM-270, is a potent and enantioselective inhibitor of leukotriene biosynthesis. It demonstrates significant potential in the modulation of inflammatory pathways by targeting the initial steps of the leukotriene cascade. This technical guide provides an in-depth overview of the biological activity of **(R)-Ontazolast**, including its mechanism of action, quantitative potency, and detailed experimental methodologies for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction to (R)-Ontazolast

(R)-Ontazolast is a member of the benzoxazolamine and benzothiazolamine class of compounds, which have been identified as potent inhibitors of leukotriene (LT) biosynthesis^[1] [2]. Leukotrienes, particularly Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. **(R)-Ontazolast** has emerged as a highly potent inhibitor of LTB4 production in human polymorphonuclear leukocytes (PMNs), positioning it as a valuable tool for studying and potentially treating inflammatory conditions driven by leukotrienes.

Mechanism of Action

The primary mechanism of action of **(R)-Ontazolast** is the inhibition of arachidonic acid release from membrane phospholipids^{[1][2]}. This action is upstream of the 5-lipoxygenase (5-LO) enzyme, which is responsible for the conversion of arachidonic acid to leukotrienes. Unlike direct 5-LO inhibitors, **(R)-Ontazolast** does not affect the enzymatic activity of 5-LO itself^[2]. By preventing the liberation of the substrate, arachidonic acid, **(R)-Ontazolast** effectively shuts down the entire leukotriene biosynthesis pathway. This novel mechanism suggests that **(R)-Ontazolast** may interact with proteins involved in the mobilization of arachidonic acid, such as the 5-lipoxygenase-activating protein (FLAP).

Quantitative Biological Activity

The biological activity of **(R)-Ontazolast** has been quantified in cellular assays, demonstrating its high potency. The key quantitative data is summarized in the table below.

| Assay Description | Cell Type | Stimulus | Measured Parameter | IC50 (μM) | Reference |
|---------------------------------|---|--------------------------|--------------------|-----------|---|
| Inhibition of LTB4 Biosynthesis | Human Polymorphonuclear Leukocytes (PMNs) | Calcium Ionophore A23187 | LTB4 Release | 0.001 | [1] [2] |

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the biological activity of **(R)-Ontazolast**.

Inhibition of LTB4 Biosynthesis in Human Polymorphonuclear Leukocytes (PMNs)

This protocol describes the procedure for measuring the inhibitory effect of **(R)-Ontazolast** on the synthesis and release of LTB4 from human PMNs stimulated with a calcium ionophore.

Materials:

- Human Polymorphonuclear Leukocytes (PMNs)
- **(R)-Ontazolast**
- Calcium Ionophore A23187
- Hanks' Balanced Salt Solution (HBSS)
- Methanol
- Internal standard (e.g., Prostaglandin B2)
- Solid-phase extraction columns (e.g., C18)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Radioimmunoassay (RIA) kit for LTB4 (optional)

Procedure:

- Isolation of Human PMNs: Isolate PMNs from fresh human blood using standard methods such as dextran sedimentation followed by Ficoll-Hypaque density gradient centrifugation and hypotonic lysis of remaining red blood cells.
- Cell Resuspension: Resuspend the isolated PMNs in HBSS to a final concentration of 1×10^7 cells/mL.
- Pre-incubation with **(R)-Ontazolast**: Pre-incubate the PMN suspension with various concentrations of **(R)-Ontazolast** or vehicle (DMSO) for 15 minutes at 37°C.
- Stimulation: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of 5 μ M. Incubate for 5 minutes at 37°C.
- Termination of Reaction: Stop the reaction by adding two volumes of cold methanol containing an internal standard.
- Sample Preparation: Centrifuge the samples to pellet the cell debris. The supernatant can be stored at -20°C until analysis.

- Quantification of LTB4:
 - HPLC Analysis: Acidify the supernatant and perform solid-phase extraction to purify the leukotrienes. Elute the leukotrienes, evaporate the solvent, and reconstitute the sample in HPLC mobile phase. Analyze the sample by reverse-phase HPLC with UV detection at 270 nm to quantify LTB4 levels by comparing the peak area to a standard curve and normalizing to the internal standard.
 - Radioimmunoassay (RIA): Alternatively, quantify LTB4 levels in the supernatant using a commercially available RIA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage inhibition of LTB4 synthesis for each concentration of **(R)-Ontazolast** compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the putative signaling pathway of **(R)-Ontazolast** and the experimental workflow for its characterization.

Figure 1. Putative Signaling Pathway of (R)-Ontazolast

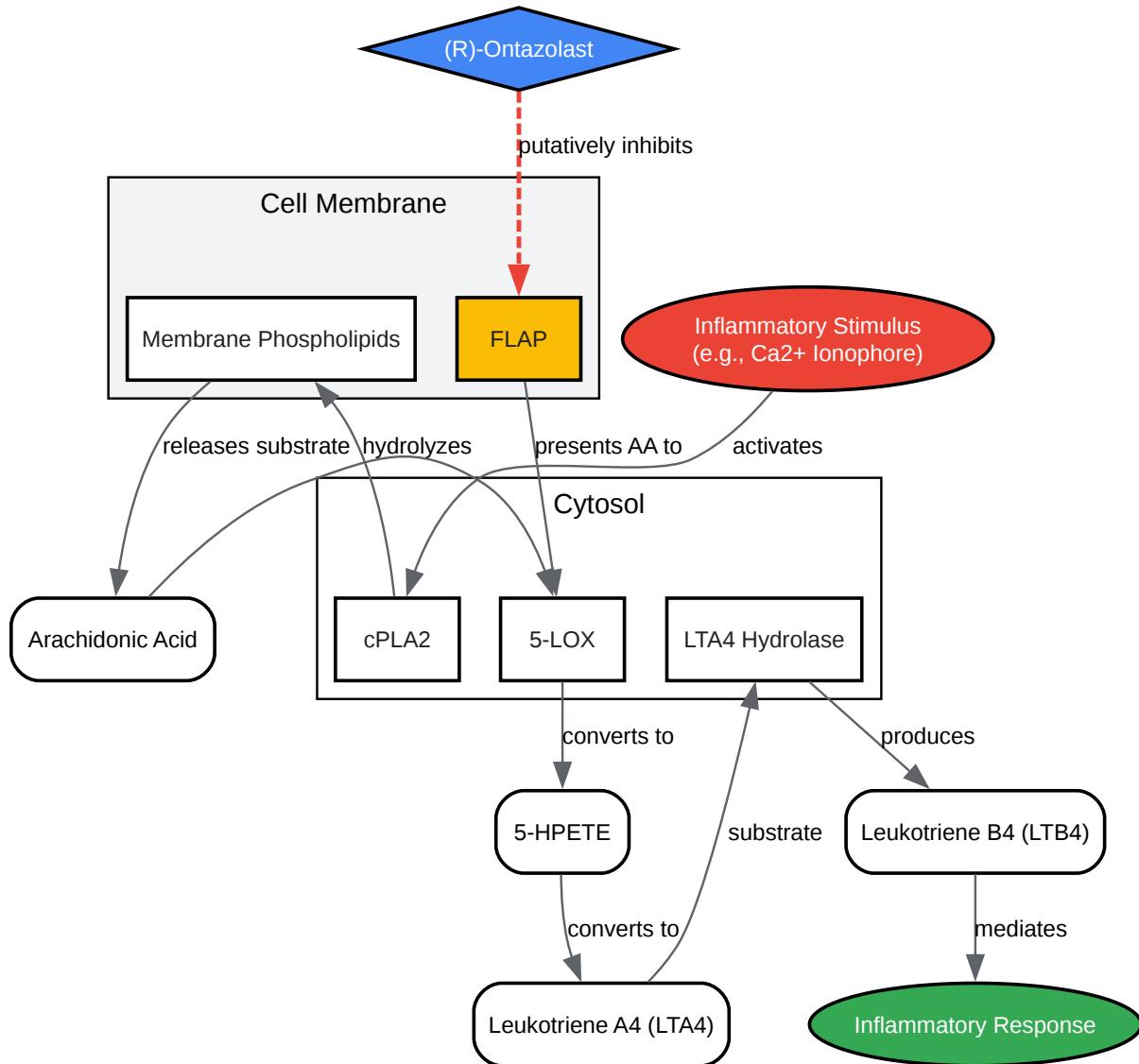
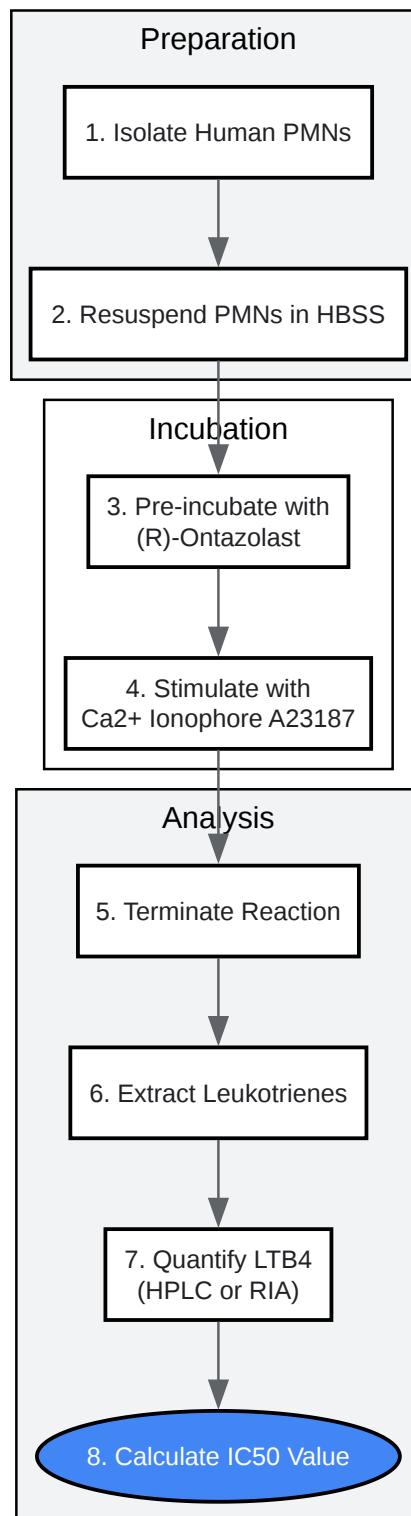


Figure 2. Experimental Workflow for IC50 Determination

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References

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